

Application Notes and Protocols for Ceftazidime (Hydrate) in Cystic Fibrosis Infection Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ceftazidime (hydrate)**

Cat. No.: **B10766187**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftazidime (hydrate)** for treating *Pseudomonas aeruginosa* infections in preclinical models relevant to cystic fibrosis (CF). Detailed protocols for *in vivo* and *in vitro* models are provided, along with a summary of efficacy data and an exploration of the underlying mechanism of action and its impact on host inflammatory signaling pathways.

Introduction

Cystic fibrosis is a genetic disorder characterized by chronic and persistent lung infections, with *Pseudomonas aeruginosa* being a primary pathogen.^{[1][2]} Ceftazidime, a third-generation cephalosporin antibiotic, is a critical therapeutic agent against *P. aeruginosa* infections.^[3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, leading to cell death.^[4] These notes detail the application of ceftazidime in relevant CF models to assess its efficacy and understand its broader effects on the host's immune response.

Mechanism of Action

Ceftazidime is a β -lactam antibiotic that primarily targets penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.^[4] By binding to and inactivating these proteins, ceftazidime disrupts the cross-linking of peptidoglycan, a critical

component of the cell wall. This disruption leads to a loss of cell wall integrity and ultimately results in bacterial lysis and death.[4]

Data Presentation

Table 1: Efficacy of Ceftazidime in a Murine Lung Infection Model

Treatment Group	Dosing Regimen	Initial Bacterial Load (log ₁₀ CFU/lung)	Final Bacterial Load (log ₁₀ CFU/lung)	Reduction in Bacterial Load (log ₁₀ CFU)	Reference
Control (no treatment)	-	~5.98	~9.13	-3.15 (growth)	[5]
Ceftazidime	Human-simulated 2g every 8h	~5.98	Variable, dependent on MIC	>1 log ₁₀ reduction for MIC ≤32 µg/mL	[5][6]
Ceftazidime-Avibactam	Human-simulated 2g/0.5g every 8h	~5.98	Variable, dependent on MIC	>1 log ₁₀ reduction for MIC ≤32 µg/mL	[5][6]

Table 2: Clinical Dosing of Ceftazidime in Cystic Fibrosis Patients

Patient Population	Dosing Regimen	Duration of Therapy	Outcome	Reference
Children and Adults	100-240 mg/kg/day (intravenous)	1-4 weeks	Satisfactory clinical and microbiological results	[4]
Children and Young Adults	150 mg/kg/day vs. 320 mg/kg/day	14 days	Both doses showed significant improvement; higher dose did not offer additional benefit.	[7]

Experimental Protocols

Protocol 1: Chronic *Pseudomonas aeruginosa* Lung Infection in a Murine Model

This protocol is adapted from established methods for inducing chronic lung infection in mice to mimic the conditions of the CF lung.[1][8][9]

Materials:

- *Pseudomonas aeruginosa* clinical isolate (e.g., mucoid strain)[2]
- Trypticase Soy Agar (TSA) and Broth (TSB)
- Agar
- Sterile Phosphate-Buffered Saline (PBS)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- C57BL/6 mice (6-8 weeks old)

- Intratracheal instillation device
- **Ceftazidime (hydrate)** for injection

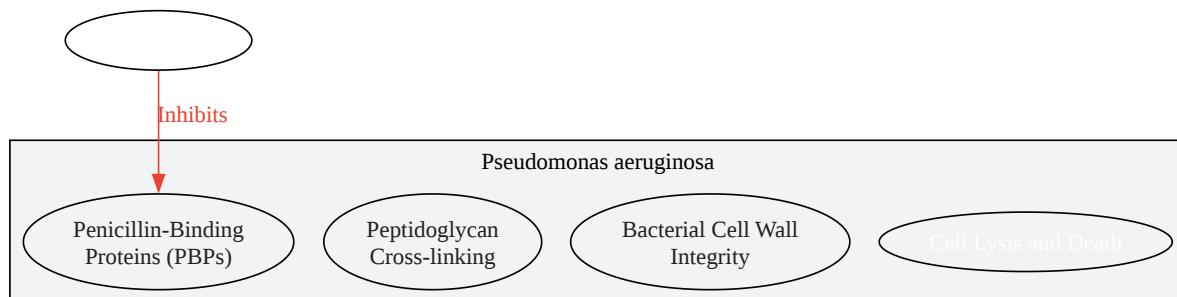
Procedure:

- Bacterial Preparation:
 - Culture *P. aeruginosa* from a frozen stock on a TSA plate overnight at 37°C.
 - Inoculate a single colony into TSB and grow overnight at 37°C with shaking.
 - Prepare agar beads containing a known concentration of *P. aeruginosa*. This involves mixing a concentrated bacterial suspension with molten agar and then dispersing the mixture in mineral oil to form beads.
 - Wash the beads extensively with sterile PBS to remove excess oil and planktonic bacteria.
 - Determine the final bacterial concentration in the beads by plating serial dilutions of homogenized beads on TSA plates.
- Induction of Chronic Infection:
 - Anesthetize mice via intraperitoneal injection of ketamine and xylazine.
 - Intratracheally instill 50 µL of the *P. aeruginosa*-containing agar bead suspension (typically 1-2 x 10⁶ CFU) into the lungs of the anesthetized mice.
 - Monitor the mice for weight loss and other signs of illness. The infection is considered chronic after 7 days, with a stable bacterial load.[2]
- Ceftazidime Treatment:
 - Prepare ceftazidime for injection according to the manufacturer's instructions.
 - Administer ceftazidime via a clinically relevant route, such as subcutaneous or intraperitoneal injection. Dosing regimens can be varied to mimic human pharmacokinetics (e.g., human-simulated 2g every 8 hours).[5][6]

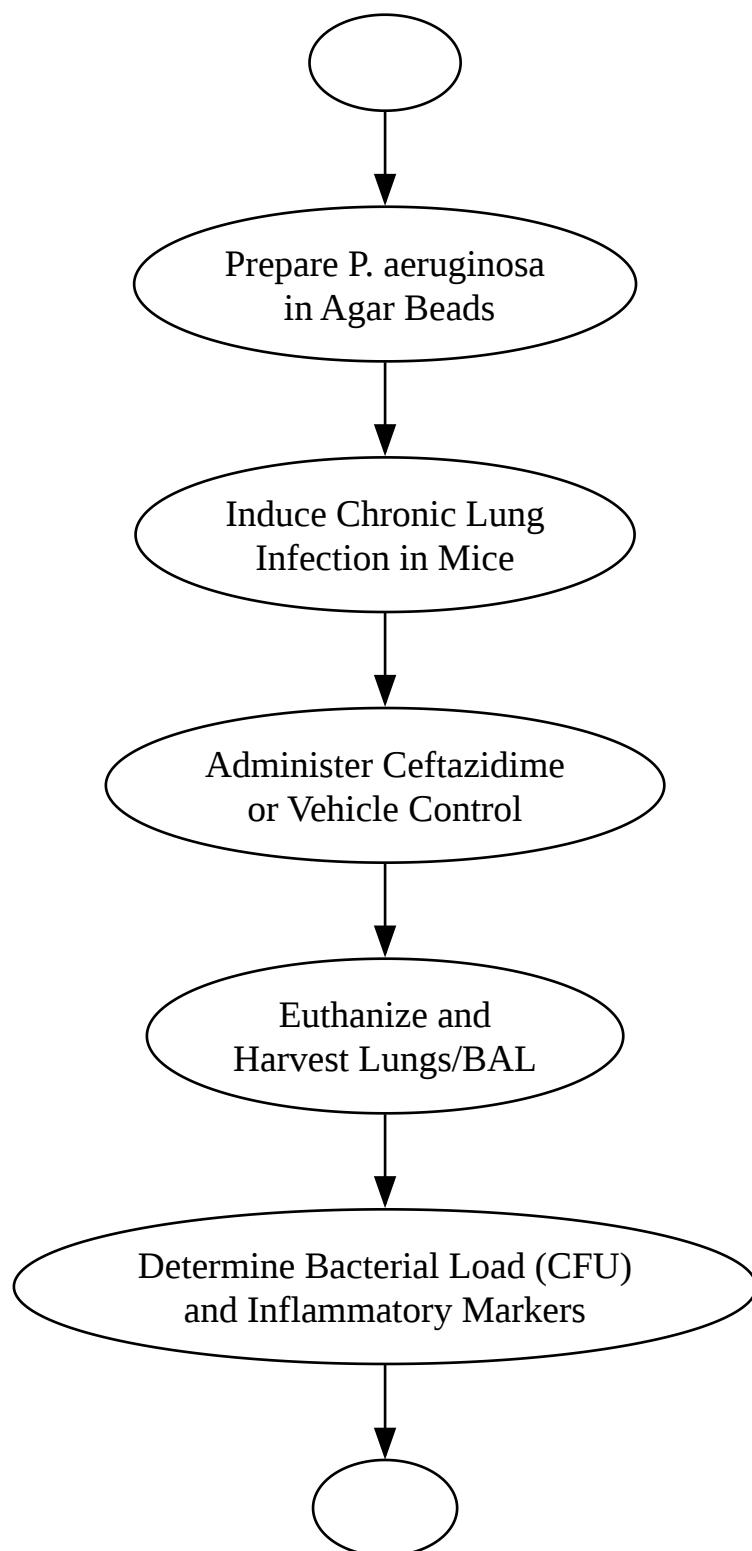
- Treatment duration can range from a single dose to several days or weeks, depending on the experimental design.
- Assessment of Efficacy:
 - At the end of the treatment period, euthanize the mice.
 - Aseptically remove the lungs and homogenize them in sterile PBS.
 - Plate serial dilutions of the lung homogenate on TSA plates to determine the bacterial load (CFU/lung).
 - Collect bronchoalveolar lavage (BAL) fluid to measure inflammatory markers such as cytokines (TNF- α , IL-1 β , IL-6) and neutrophil influx.

Protocol 2: In Vitro Biofilm Model for Ceftazidime Susceptibility Testing

This protocol describes the formation of *P. aeruginosa* biofilms to test the efficacy of ceftazidime against these antibiotic-tolerant structures.

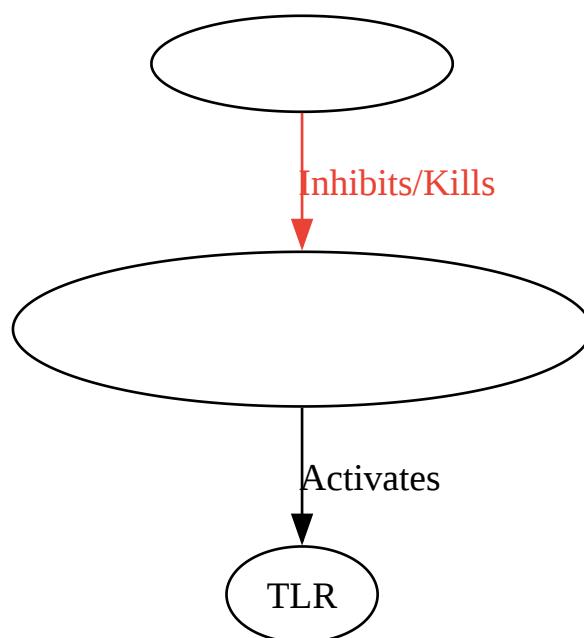

Materials:

- *Pseudomonas aeruginosa* strain
- Artificial sputum medium
- 96-well microtiter plates
- **Ceftazidime (hydrate)**
- Crystal violet solution
- Ethanol
- Plate reader


Procedure:

- Biofilm Formation:
 - Grow *P. aeruginosa* overnight in TSB.
 - Dilute the overnight culture in artificial sputum medium.
 - Add 200 μ L of the diluted culture to the wells of a 96-well plate.
 - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Ceftazidime Treatment:
 - After biofilm formation, gently remove the planktonic bacteria by washing the wells with sterile PBS.
 - Add fresh artificial sputum medium containing various concentrations of ceftazidime to the wells.
 - Incubate the plate for another 24 hours at 37°C.
- Quantification of Biofilm:
 - Remove the medium and wash the wells with PBS.
 - Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
 - Wash away the excess stain with water.
 - Solubilize the bound crystal violet with 95% ethanol.
 - Measure the absorbance at a wavelength of 570 nm using a plate reader to quantify the biofilm biomass.

Signaling Pathways and Experimental Workflows Ceftazidime's Impact on Bacterial Cell Wall Synthesis


[Click to download full resolution via product page](#)

Experimental Workflow for In Vivo Efficacy Testing

[Click to download full resolution via product page](#)

Host Inflammatory Response to *P. aeruginosa* and Potential Modulation by Ceftazidime

P. aeruginosa infection in the lung triggers a robust inflammatory response, primarily mediated by the activation of the NF-κB and MAPK signaling pathways in airway epithelial cells.[10][11] This leads to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines like IL-8, which recruit neutrophils to the site of infection.[12] While this response is intended to clear the pathogen, in the context of CF, it often becomes dysregulated and contributes to lung damage.[13] Antibiotic therapy, by reducing the bacterial load, can lead to a decrease in these inflammatory markers.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]

- 2. Novel Mouse Model of Chronic *Pseudomonas aeruginosa* Lung Infection Mimicking Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Ceftazidime in cystic fibrosis: clinical, microbiological and immunological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacies of Ceftazidime-Avibactam and Ceftazidime against *Pseudomonas aeruginosa* in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Treatment of *Pseudomonas aeruginosa* lung infection in cystic fibrosis with high or conventional doses of ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long Term Chronic *Pseudomonas aeruginosa* Airway Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically Relevant Murine Models of Chronic *Pseudomonas aeruginosa* Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted immunomodulation of the NF-kappaB pathway in airway epithelium impacts host defense against *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-microbial peptide TP359 attenuates inflammation in human lung cells infected with *Pseudomonas aeruginosa* via TLR5 and MAPK pathways | PLOS One [journals.plos.org]
- 12. Antibiotic and Anti-Inflammatory Therapies for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | *Pseudomonas aeruginosa* in chronic lung disease: untangling the dysregulated host immune response [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Ceftazidime (Hydrate) in Cystic Fibrosis Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10766187#ceftazidime-hydrate-for-treating-infections-in-cystic-fibrosis-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com